Lipid A9
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Overview
Description
Lipid A9 is an ionizable cationic lipid with the formal name bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate. It has a molecular formula of C57H112N2O5 and a molecular weight of 905.5. This compound is primarily used in the formation of lipid nanoparticles for the delivery of messenger RNA (mRNA) in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipid A9 is synthesized through a series of esterification and amidation reactions. The synthesis involves the reaction of nonadecanedioic acid with 2-butyloctanol to form the corresponding ester. This ester is then reacted with N-(3-(dimethylamino)propyl)nonanamide under specific conditions to yield this compound. The reaction conditions typically involve the use of organic solvents such as chloroform and ethanol, and the reactions are carried out under controlled temperatures to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lipid A9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can occur at the amide or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Lipid A9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in the synthesis of complex lipid structures.
Biology: Plays a role in the study of lipid-protein interactions and membrane dynamics.
Medicine: Integral in the development of lipid nanoparticles for mRNA delivery, particularly in vaccine formulations.
Industry: Utilized in the formulation of lipid-based drug delivery systems and cosmetic products.
Mechanism of Action
Lipid A9 exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins. The ionizable nature of this compound allows it to interact with cellular membranes, enhancing the uptake and release of the mRNA payload. The molecular targets include cellular receptors and membrane proteins involved in endocytosis and intracellular trafficking .
Comparison with Similar Compounds
Similar Compounds
Lipid A10: Another ionizable cationic lipid with similar applications in mRNA delivery.
Lipid B1: A cationic lipid used in gene therapy and drug delivery.
Lipid C2: Known for its use in the formulation of lipid-based nanoparticles for therapeutic applications.
Uniqueness of Lipid A9
This compound is unique due to its specific structural features, such as the dimethylamino propyl group and the nonadecanedioate backbone. These features confer unique physicochemical properties, such as a specific pKa value and enhanced encapsulation efficiency for mRNA. This makes this compound particularly effective in the formation of stable and efficient lipid nanoparticles for mRNA delivery .
Properties
Molecular Formula |
C57H112N2O5 |
---|---|
Molecular Weight |
905.5 g/mol |
IUPAC Name |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate |
InChI |
InChI=1S/C57H112N2O5/c1-8-13-18-21-28-35-45-55(60)59(49-38-48-58(6)7)54(43-33-26-22-24-29-36-46-56(61)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-30-37-47-57(62)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3 |
InChI Key |
XNEHCOKBKFCJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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